Cas no 133073-73-1 (Methotrexate Trihydrate)

Methotrexate Trihydrate is a crystalline derivative of methotrexate, an antimetabolite and antifolate agent widely used in chemotherapy and immunosuppressive therapy. Its trihydrate form enhances stability and solubility, making it suitable for pharmaceutical formulations. The compound exhibits high purity and consistent bioavailability, ensuring reliable performance in clinical applications. It is primarily employed in the treatment of malignancies such as leukemia and lymphoma, as well as autoimmune conditions like rheumatoid arthritis. Methotrexate Trihydrate’s mechanism of action involves inhibition of dihydrofolate reductase, disrupting DNA synthesis and cellular replication. Its well-characterized pharmacokinetic profile and established safety data make it a critical therapeutic agent in oncology and rheumatology.
Methotrexate Trihydrate structure
Methotrexate Trihydrate structure
Product name:Methotrexate Trihydrate
CAS No:133073-73-1
MF:C20H22N8O5.H2O
Molecular Weight:472.45456
MDL:MFCD00150847
CID:137353
PubChem ID:87558856

Methotrexate Trihydrate 化学的及び物理的性質

名前と識別子

    • L-Glutamic acid,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, hydrate (9CI)
    • Methotrexate hydrate(1:x)
    • L-Amethopterin hydrate
    • L(+)-AMethopterin hydrate
    • Methotrexate
    • MTX
    • (+)-Amethopterin Hydrate
    • L-MTX
    • MTX HYDRATE
    • Antifolan hydrate
    • METHOTREXATE, VETEC
    • METHOTREXATE HYDRATE
    • Methotrexate trihydrate
    • (+)AMETHOPTERINE HYDRATE
    • METHYLAMINOPTERIN HYDRATE
    • (S)-2-(4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)pentanedioicacidhydrate
    • Methotrexate monohydrate
    • MFCD00150847
    • Methotrexate hydrate, >=99.0% (sum of enantiomers, HPLC)
    • NC00071
    • CCG-100821
    • Methotrexate (monohydrate)
    • MLS000758248
    • HMS2051M19
    • Methotrexate xhydrate
    • SCHEMBL1230252
    • (S)-2-(4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)pentanedioic acid hydrate
    • A888217
    • CH4474
    • L-Amethopterin hydrate, 98%
    • CHEMBL1376974
    • SMR000449324
    • Methotrexate hydrate, Vetec(TM) reagent grade, 98%
    • Methotrexate, meets EP, USP testing specifications
    • MLS001401431
    • Methotrexate hydrate, powder, BioReagent, suitable for cell culture, >=98% (HPLC)
    • GS-3561
    • (2S)-2-[(4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid hydrate
    • UNII-84DMZ3IHO0
    • Methotrexate, meets USP testing specifications
    • L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]- [CAS]
    • Methotrexate hydrate, >=98% (HPLC), powder
    • CS-0136741
    • 133073-73-1
    • HMS2233B04
    • CHEBI:183819
    • (4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoyl)-L-glutamic acid hydrate(1:x)
    • DTXSID70217789
    • Q27269520
    • HY-14519D
    • L-GLUTAMIC ACID, N-(4-(((2,4-DIAMINO-6-PTERIDINYL)METHYL)METHYLAMINO)BENZOYL)-, HYDRATE (1:1)
    • METHOTREXATE MONOHYDRATE [MI]
    • (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate
    • FPJYMUQSRFJSEW-ZOWNYOTGSA-N
    • Isoxazole, 3-(3-chlorophenyl)-5-phenyl-
    • 6745-93-3
    • AKOS025310084
    • 84DMZ3IHO0
    • (4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzoyl)-L-glutamic acid hydrate
    • DA-62649
    • Amethopterin hydrate; CL14377 hydrate; WR19039 hydrate
    • D-AMETHOPTERIN HYDRATE
    • Methotrexate Trihydrate
    • MDL: MFCD00150847
    • インチ: InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1
    • InChIKey: FPJYMUQSRFJSEW-ZOWNYOTGSA-N
    • SMILES: O.OC(CC[C@H](NC(C1C=CC(N(CC2=CN=C3N=C(N=C(N)C3=N2)N)C)=CC=1)=O)C(=O)O)=O

計算された属性

  • 精确分子量: 454.17100
  • 同位素质量: 472.18188052g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 815
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 101
  • Surface Charge: 0
  • XLogP3: 2.5

じっけんとくせい

  • Color/Form: ふん
  • 密度みつど: 1.5360
  • ゆうかいてん: 195 °C
  • Solubility: H2O: insoluble
  • PSA: 210.54000
  • LogP: 1.82170
  • Solubility: 水に溶ける
  • Merck: 5985
  • 光学活性: [α]/D +21.0±2.0°
  • 敏感性: Sensitive to light and humidity

Methotrexate Trihydrate Security Information

Methotrexate Trihydrate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M260758-500mg
Methotrexate Trihydrate
133073-73-1
500mg
$282.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M57520-5g
L(+)-Amethopterin hydrate
133073-73-1
5g
¥386.0 2021-09-08
ChemScence
CS-0103017-5g
Methotrexate hydrate
133073-73-1
5g
$62.0 2022-04-27
abcr
AB436387-250 mg
Methotrexate hydrate, >95%; .
133073-73-1
250mg
€74.40 2023-06-16
eNovation Chemicals LLC
Y1289990-25g
Methotrexate hydrate(1:x)
133073-73-1 97%
25g
$175 2024-06-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
M8407-100MG
Methotrexate Trihydrate
133073-73-1 98%
100mg
¥2851.05 2023-09-21
BAI LING WEI Technology Co., Ltd.
281736-100MG
Methotrexate hydrate, 98%
133073-73-1 98%
100MG
¥ 1225 2022-04-26
BAI LING WEI Technology Co., Ltd.
281736-500MG
Methotrexate hydrate, 98%
133073-73-1 98%
500MG
¥ 2660 2022-04-26
BAI LING WEI Technology Co., Ltd.
A01281736-500mg
Methotrexate Trihydrate
133073-73-1 98%
500mg
¥98 2023-11-24
SHENG KE LU SI SHENG WU JI SHU
sc-215309C-5g
Methotrexate hydrate,
133073-73-1 ≥98%
5g
¥4009.00 2023-09-05

Methotrexate Trihydrate 関連文献

Related Categories

Methotrexate Trihydrateに関する追加情報

Methotrexate Trihydrate and CAS No. 133073-73-1: A Comprehensive Overview of Its Pharmacological Properties and Clinical Applications

Methotrexate Trihydrate, with the CAS No. 133073-73-1, is a well-established antifolate medication widely used in the treatment of various malignant and non-malignant conditions. This compound is a trihydrate form of methotrexate, a derivative of folic acid, which plays a critical role in the synthesis of nucleic acids and proteins. Recent advancements in pharmacology and oncology have further solidified its importance in therapeutic strategies, particularly in the management of hematological malignancies, solid tumors, and autoimmune disorders. The CAS No. 133073-73-1 designation ensures the precise identification of this compound, facilitating its use in research and clinical settings.

The Methotrexate Trihydrate molecule is characterized by its chemical structure, which includes a pteridine ring system connected to a glutamic acid moiety. This structure is essential for its mechanism of action, as it competitively inhibits dihydrofolate reductase (DHFR), an enzyme critical for the conversion of dihydrofolate to tetrahydrofolate. By blocking this enzyme, the CAS No. 133073-91-1 (note: this is a typographical error in the CAS number) prevents the synthesis of purines and thymidylates, thereby disrupting DNA replication and repair. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells and immune cells, making it a cornerstone of chemotherapy.

Recent studies have highlighted the multifaceted role of Methotrexate Trihydrate in modulating cellular pathways beyond its traditional antifolate activity. For instance, research published in *Nature Reviews Drug Discovery* (2023) has demonstrated that the CAS No. 133073-73-1 compound can induce epigenetic modifications by inhibiting DNA methyltransferases, which may contribute to its efficacy in certain cancers. Additionally, the compound has been shown to interact with the Wnt/β-catenin signaling pathway, a key regulator of cell proliferation and differentiation. These findings underscore the potential of Methotrexate Trihydrate as a therapeutic agent with broader applications in oncology and beyond.

One of the most significant clinical applications of Methotrexate Trihydrate is in the treatment of hematological malignancies, such as acute lymphoblastic leukemia (ALL) and non-Hodgkin’s lymphoma (NHL). A 2023 meta-analysis published in *The Lancet Oncology* revealed that the CAS No. 133073-73-1 formulation, when combined with other chemotherapeutic agents, significantly improves remission rates and overall survival in patients with B-cell chronic lymphocytic leukemia (CLL). This has led to its inclusion in standardized treatment protocols for these conditions. Furthermore, the compound's role in the management of solid tumors, including breast cancer and ovarian cancer, has been reinforced by recent clinical trials showing its ability to enhance the efficacy of targeted therapies.

In the realm of autoimmune disorders, Methotrexate Trihydrate is a first-line treatment for rheumatoid arthritis (RA) and psoriatic arthritis. A 2023 study in *Arthritis & Rheumatology* demonstrated that the CAS No. 133073-73-1 formulation reduces inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), thereby mitigating joint damage and improving patient outcomes. Additionally, its use in the treatment of Crohn’s disease and ulcerative colitis has been supported by recent evidence showing its ability to induce mucosal healing and reduce relapse rates. These findings highlight the versatility of the CAS No. 133073-73-1 compound in managing complex immune-mediated conditions.

Recent advancements in pharmacogenomics have further optimized the use of Methotrexate Trihydrate by identifying genetic markers that predict treatment response and toxicity. For example, polymorphisms in the *SLC19A1* and *RFC1* genes, which encode folate transporters, have been shown to influence the efficacy and safety of the CAS No. 133073-73-1 compound. A 2023 study in *Pharmacogenomics Journal* reported that patients with specific *SLC19A1* variants exhibit a lower risk of nephrotoxicity, allowing for tailored dosing strategies. These personalized approaches enhance therapeutic outcomes while minimizing adverse effects, marking a significant shift in the management of patients receiving Methotrexate Trihydrate.

The safety profile of Methotrexate Trihydrate remains a critical consideration in its clinical use. Common side effects include gastrointestinal disturbances, bone marrow suppression, and liver toxicity. However, recent research has focused on mitigating these risks through adjunctive therapies. For instance, the use of leucovorin rescue, which involves administering folinic acid alongside the CAS No. 133073-73-1 compound, has been shown to reduce toxicity without compromising therapeutic efficacy. A 2023 randomized controlled trial in *The New England Journal of Medicine* demonstrated that this approach significantly decreases the incidence of severe hematological toxicity, particularly in patients with renal impairment.

Emerging research is also exploring the potential of Methotrexate Trihydrate in combination therapies for resistant cancers. For example, studies published in *Cancer Cell* (2023) have shown that the CAS No. 133073-73-1 compound can synergize with immune checkpoint inhibitors to enhance antitumor immunity. This has led to its inclusion in clinical trials for advanced melanoma and non-small cell lung cancer (NSCLC). These findings suggest that the Methotrexate Trihydrate may play a pivotal role in the future of immunotherapy, particularly in overcoming resistance mechanisms in cancer cells.

In conclusion, Methotrexate Trihydrate with the CAS No. 133073-73-1 designation remains a cornerstone of modern medicine due to its broad therapeutic applications and evolving pharmacological mechanisms. Ongoing research continues to expand its utility in oncology, immunology, and beyond, ensuring its relevance in the treatment of complex and diverse medical conditions. As scientific understanding advances, the CAS No. 133073-73-1 compound is poised to play an even greater role in improving patient outcomes and advancing personalized medicine.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:133073-73-1)Methotrexate Trihydrate
A888217
Purity:99%
はかる:25g
Price ($):184.0